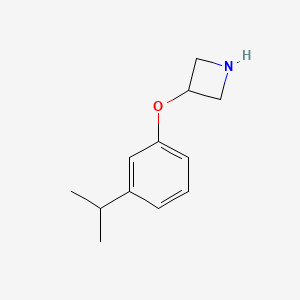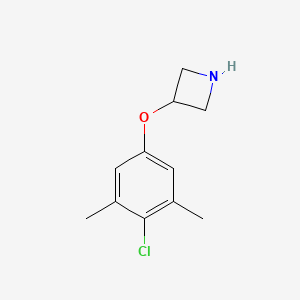![molecular formula C21H16N2O6 B1395549 6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 900019-42-3](/img/structure/B1395549.png)
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
描述
The compound “6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as quinolines, which are aromatic compounds containing a benzene ring fused to a pyridine ring . Quinolines have a wide range of applications in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific compound you mentioned also contains additional functional groups such as an ethyl group, a hydroxy group, a nitrobenzyl group, and a dione group. These groups can significantly influence the compound’s properties and reactivity.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be quite diverse, depending on the specific functional groups present in the molecule. For instance, nitro groups can undergo reduction to form amines, and carbonyl groups can participate in various addition and substitution reactions .科学研究应用
Pharmaceutical Research
This compound can serve as a reference standard in pharmaceutical testing . Its unique structure may be useful in the development of new therapeutic agents, particularly as a scaffold for drug design due to its fused ring system which is common in pharmacologically active compounds.
Organic Synthesis
The presence of a nitrobenzyl moiety suggests that this compound could be used in multistep synthetic pathways . It may act as an intermediate in the synthesis of more complex organic molecules, especially in reactions involving electrophilic aromatic substitution or nucleophilic addition.
Catalysis
The benzylic position in the compound’s structure suggests potential applications in catalysis, particularly in free radical reactions . It could be used to investigate the mechanisms of benzylic activation and the development of new catalytic processes.
Photophysics
The fused tetracyclic quinoline structure indicates potential use in photophysical studies . It could be a candidate for investigating light-induced electronic transitions and developing new photoluminescent materials.
作用机制
未来方向
Quinoline derivatives continue to be an area of active research due to their wide range of potential applications in medicinal chemistry and drug discovery . Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications.
属性
IUPAC Name |
6-ethyl-4-hydroxy-3-[(4-nitrophenyl)methyl]pyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-22-16-6-4-3-5-14(16)19-17(20(22)25)18(24)15(21(26)29-19)11-12-7-9-13(10-8-12)23(27)28/h3-10,24H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIAAFZMOZKIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)CC4=CC=C(C=C4)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B1395474.png)
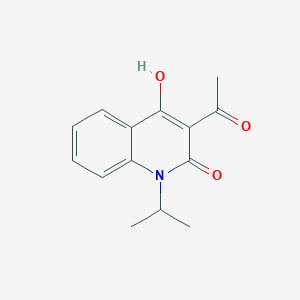
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1395477.png)

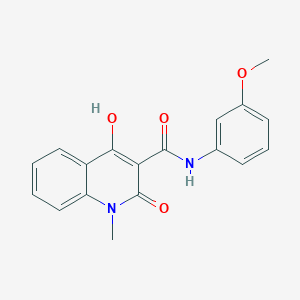
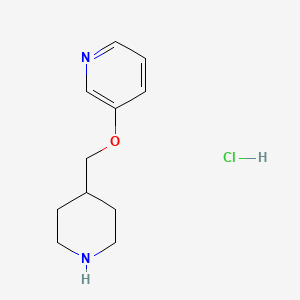
![3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1395485.png)
![3-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1395486.png)
![3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395487.png)
